molecular formula C17H19NO2S B2374907 4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1207059-22-0

4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No.: B2374907
CAS No.: 1207059-22-0
M. Wt: 301.4
InChI Key: XDEABUSVDJBPKT-UHFFFAOYSA-N
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Description

4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic organic compound that features a benzamide core with an ethoxy group and a thiophene-substituted cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiophene-containing molecules. Examples include:

Uniqueness

What sets 4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-ethoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-2-20-14-7-5-13(6-8-14)16(19)18-12-17(9-10-17)15-4-3-11-21-15/h3-8,11H,2,9-10,12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEABUSVDJBPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2(CC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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